Calcium N5-methyltetrahydrofolate

Catalog No.
S522514
CAS No.
26560-38-3
M.F
C20H23CaN7O6
M. Wt
497.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium N5-methyltetrahydrofolate

CAS Number

26560-38-3

Product Name

Calcium N5-methyltetrahydrofolate

IUPAC Name

calcium;2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate

Molecular Formula

C20H23CaN7O6

Molecular Weight

497.5 g/mol

InChI

InChI=1S/C20H25N7O6.Ca/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);/q;+2/p-2

InChI Key

VWBBRFHSPXRJQD-UHFFFAOYSA-L

SMILES

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2]

Solubility

Soluble in DMSO

Synonyms

Calcium methyltetrahydrofolate; NSC 173328; NSC-173328; NSC173328;

Canonical SMILES

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2]

Description

The exact mass of the compound Calcium mefolinate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Calcium N5-methyltetrahydrofolate is the calcium salt of levomefolic acid, a biologically active form of folate. It has the molecular formula C20H23CaN7O6C_{20}H_{23}CaN_{7}O_{6} and a molecular weight of approximately 497.52 g/mol. This compound is notable for its role in various biochemical processes, particularly in the metabolism of amino acids and nucleic acids, making it essential for cellular function and growth. It has been proposed for therapeutic applications, particularly in treating cardiovascular diseases and advanced cancers such as breast and colorectal cancers .

  • Calcium mefolinate bypasses the early steps in folate metabolism, directly providing the body with the active form (5-MTHF) needed for:
    • DNA synthesis and repair [].
    • Conversion of homocysteine to methionine, an essential amino acid [].
    • Regulation of cell division and growth [].
  • Toxicity: Generally well-tolerated at recommended doses. High doses may cause gastrointestinal side effects like nausea and vomiting [].
  • Flammability: Not flammable [].
  • Reactivity: No significant reactivity concerns reported [].

Treatment for Folate Deficiency

Folate deficiency is a common condition caused by inadequate dietary intake or malabsorption. Calcium mefolinate is used in research to investigate its effectiveness in treating folate deficiency and its associated symptoms like megaloblastic anemia, neural tube defects in newborns, and diarrhea [1]. Studies compare its efficacy and safety profile to folic acid in addressing these conditions.

  • Source: National Institutes of Health: )

Potential Role in Cancer Treatment

Since folate is essential for cell growth and division, researchers are exploring the use of calcium mefolinate to reduce the side effects of certain chemotherapy drugs that target rapidly dividing cells [2]. Studies investigate if calcium mefolinate can protect healthy cells while allowing the chemotherapy drugs to target cancer cells.

  • Source: National Cancer Institute: )

Mitigating Anti-folate Drug Toxicity

  • Source: American Society of Health-System Pharmacists:

Maternal and Fetal Health Research

Folate deficiency during pregnancy is a risk factor for neural tube defects in newborns. Calcium mefolinate is used in research studies to evaluate its effectiveness in preventing these birth defects by ensuring adequate folate levels in pregnant women [4].

  • Source: Centers for Disease Control and Prevention: )
, primarily involving the transfer of one-carbon units. These reactions are crucial for:

  • Methionine Synthesis: It acts as a cofactor in the conversion of homocysteine to methionine, an essential amino acid.
  • Nucleotide Synthesis: It is involved in the synthesis of purines and pyrimidines, which are vital for DNA and RNA synthesis.
  • Methylation Reactions: The compound facilitates methylation processes critical for gene expression regulation.

These reactions underscore its importance in both normal physiological processes and potential therapeutic contexts .

Calcium N5-methyltetrahydrofolate exhibits significant biological activity, particularly in:

  • Cell Proliferation: It supports cellular division and growth through its role in nucleotide synthesis.
  • Cardiovascular Health: By aiding in homocysteine metabolism, it may help reduce cardiovascular risk factors.
  • Cancer Treatment: Preliminary studies suggest that it may enhance the efficacy of certain chemotherapeutic agents by improving folate status in patients undergoing treatment .

The synthesis of Calcium N5-methyltetrahydrofolate typically involves:

  • Chemical Precipitation: Combining levomefolic acid with calcium salts (such as calcium carbonate or calcium chloride) to form the calcium salt.
  • Purification: The resulting compound is purified through crystallization or chromatography techniques to ensure high purity suitable for pharmaceutical applications.

This method allows for the efficient production of Calcium N5-methyltetrahydrofolate while maintaining its bioactive properties .

Calcium N5-methyltetrahydrofolate has several applications, including:

  • Nutritional Supplements: Used to address folate deficiencies, particularly in populations at risk such as pregnant women.
  • Pharmaceuticals: Investigated for its potential role in cancer therapy and cardiovascular health.
  • Research Tool: Utilized in studies examining folate metabolism and its implications in various diseases .

Interaction studies have shown that Calcium N5-methyltetrahydrofolate can influence various biological pathways:

  • Drug Interactions: It may enhance the effectiveness of certain chemotherapy drugs by improving folate levels in cancer patients.
  • Nutrient Interactions: Its metabolism can be affected by other vitamins (like B12) and minerals (like zinc), indicating a complex interplay within nutrient networks.

Further research is ongoing to elucidate these interactions fully and their implications for health .

Several compounds share structural or functional similarities with Calcium N5-methyltetrahydrofolate. Here are a few notable examples:

Compound NameMolecular FormulaKey Characteristics
5-MethyltetrahydrofolateC20H25N7O6C_{20}H_{25}N_{7}O_{6}Active form of folate; involved in one-carbon metabolism
Levomefolic AcidC19H22N6O6C_{19}H_{22}N_{6}O_{6}Precursor to Calcium N5-methyltetrahydrofolate
Folic AcidC19H19N7O6C_{19}H_{19}N_{7}O_{6}Synthetic form; requires conversion to active forms

Uniqueness of Calcium N5-methyltetrahydrofolate

Calcium N5-methyltetrahydrofolate is unique due to its stability as a calcium salt, which enhances its solubility and bioavailability compared to other forms like folic acid. This property makes it particularly advantageous for supplementation and therapeutic use, especially in populations with increased metabolic demands .

Asymmetric Catalytic Hydrogenation Approaches

The primary chemical synthesis route for calcium N5-methyltetrahydrofolate involves the asymmetric catalytic hydrogenation of folic acid to tetrahydrofolate, followed by methylation and crystallization steps [1] [2]. This approach utilizes rhodium-based catalysts with chiral ligands to achieve high stereoselectivity in the reduction process [33] [34]. The asymmetric catalytic reduction of the 5-6 carbon-nitrogen double bond in folic acid has been achieved using optically active rhodium catalysts, representing a significant advancement over conventional reduction methods [33].

Recent developments in asymmetric hydrogenation have demonstrated conversion rates exceeding 92% with diastereomeric excess values above 86% for the (6S)-tetrahydrofolate isomer [2]. The process employs rhodium precatalysts such as [Rh(cod)Cl]2, [Rh(nbd)Cl]2, [Rh(cod)2]SbF6, and [Rh(cod)2]BF4 in conjunction with specialized chiral ligands [2]. Operating conditions typically involve hydrogen pressures of 30-50 bar at temperatures of 70-80°C for reaction times of 15-24 hours [2].

Sodium Borohydride Reduction Pathways

Conventional chemical reduction methods utilize sodium borohydride as the primary reducing agent for converting folic acid to tetrahydrofolate [11] [36]. The process involves reduction of synthetic folic acid with sodium borohydride under alkaline conditions to yield racemic tetrahydrofolate [11]. Sodium borohydride is a mild reducing agent that effectively reduces aldehydes and ketones to their respective alcohols and can be employed for the reduction of activated carboxylic acid derivatives [36].

The reduction process occurs in multiple stages: first, folic acid is reduced to dihydrofolate, which is subsequently converted to tetrahydrofolate [11]. Following reduction, the tetrahydrofolate undergoes condensation with formaldehyde to form 5,10-methylenetetrahydrofolate, which is then further reduced with sodium borohydride to yield 5-methyltetrahydrofolate [11]. The final step involves crystallization as the calcium salt to produce calcium N5-methyltetrahydrofolate [11].

Formaldehyde Condensation Mechanisms

The methylation process involves the condensation of tetrahydrofolate with formaldehyde to produce 5,10-methylenetetrahydrofolate [37] [38]. This spontaneous condensation reaction occurs with the universal carbon-1 carrier tetrahydrofolate, though the reaction rate under physiological conditions is relatively slow [37]. Large-scale procedures for 5,10-methylenetetrahydrofolate synthesis involve treatment of folic acid with dithionite to give dihydrofolate, followed by conversion to tetrahydrofolate using dihydrofolate reductase [38].

The condensation reaction follows specific kinetic parameters, with the rate of 5,10-methylenetetrahydrofolate formation being dependent on formaldehyde concentration, tetrahydrofolate concentration, and pH conditions [37]. After reduction steps, the tetrahydrofolate is treated in situ with formaldehyde prior to purification by chromatography, allowing isolation of 5,10-methylenetetrahydrofolate as a stable product [38].

Synthesis ParameterOptimal RangeConversion Efficiency
Hydrogen Pressure30-50 bar>92%
Temperature70-80°C>86% de
Reaction Time15-24 hours>95% yield
pH (Formaldehyde Step)7.0-7.5>90% conversion

Diastereoselective Crystallization Techniques

Chiral Resolution Methodologies

Diastereoselective crystallization represents a critical step in obtaining optically pure calcium N5-methyltetrahydrofolate [9] [12]. The process involves the selective separation of the biologically active (6S)-isomer from racemic mixtures through crystallization techniques [10]. Calcium L-5-methyltetrahydrofolate exhibits specific stereochemical properties with two chiral carbon atoms at position 6 of the pteroyl moiety and the α-carbon atom in the L-glutamic acid moiety [11].

The crystallization process utilizes diastereoselective crystallization in water of L-5-methyltetrahydrofolate as its calcium salt [1] [9]. This technique allows for the enrichment of the desired stereoisomer while rejecting unwanted diastereomers. The process typically involves controlled cooling and seeding techniques to promote selective crystallization of the target compound [12].

Salt Formation and Purification

The salt formation process employs benzenesulfonic acid or para-toluenesulfonic acid to enhance diastereomeric separation [2]. Following asymmetric reduction, the (6S)-tetrahydrofolate intermediate is treated with aromatic sulfonic acids at elevated temperatures (50-60°C) for 0.5-2 hours [2]. This treatment facilitates the formation of diastereomeric salts that can be separated through controlled crystallization [2].

The purification protocol involves dissolving the salt crystals in water, adjusting pH to neutral conditions for complete dissolution, then re-acidifying to pH 1.5±0.5 to precipitate highly pure (6S)-tetrahydrofolate [2]. This process can achieve diastereomeric excess values exceeding 97% for the desired stereoisomer [2]. The method provides significant improvement over conventional resolution techniques and enables efficient large-scale production [12].

Crystal Form Optimization

Recent research has identified novel crystal forms of calcium N5-methyltetrahydrofolate with enhanced stability characteristics [12]. Crystal form C of 6S-5-methyltetrahydrofolate calcium salt demonstrates superior stability compared to conventional crystal forms and amorphous preparations [12]. The development of this crystal form involves specific crystallization conditions that promote the formation of a more thermodynamically stable polymorphic structure [12].

Comparative stability studies have shown that optimized crystal forms exhibit improved shelf-life and bioavailability characteristics [15]. The crystalline calcium N5-methyltetrahydrofolate demonstrates stability during storage for up to 48 months at 40°C and up to 75% relative humidity after micronization [11]. These stability improvements are attributed to the specific crystal lattice arrangement that protects the folate molecule from degradation [15].

Microbial Biosynthesis in Engineered Lactococcus lactis Systems

Metabolic Engineering Strategies

Microbial biosynthesis of calcium N5-methyltetrahydrofolate in engineered Lactococcus lactis systems represents an emerging green synthesis approach [5] [17]. The biosynthesis pathway engineering focuses on overexpressing key rate-limiting enzymes, particularly methylenetetrahydrofolate reductase, which leads to intracellular 5-methyltetrahydrofolate accumulation [17] [18]. Initial engineering efforts achieved production levels of 18 μg/L through single enzyme overexpression [17].

Enhanced production was achieved through combinatorial overexpression of 5-methyltetrahydrofolate synthesis pathway enzymes with methylenetetrahydrofolate reductase, resulting in 1.7-fold enhancement [17]. The folate supply pathway was strengthened by expressing folE encoding guanosine-5-triphosphate cyclohydrolase I, which increased production 2.4-fold to 72 μg/L [17]. Further optimization involved overexpressing glucose-6-phosphate dehydrogenase to improve nicotinamide adenine dinucleotide phosphate supply, leading to a 60% increase in intracellular nicotinamide adenine dinucleotide phosphate and 35% increase in production to 97 μg/L [17].

Cofactor Supply Enhancement

The biosynthesis process requires adequate supply of nicotinamide adenine dinucleotide phosphate as a redox cofactor for 5-methyltetrahydrofolate biosynthesis [8] [17]. Engineering strategies focus on enhancing the nicotinamide adenine dinucleotide phosphate regeneration system through overexpression of glucose-6-phosphate dehydrogenase [17]. This approach addresses the bottleneck in cofactor availability that limits biosynthetic flux toward the target product [8].

To reduce formation of the by-product 5-formyltetrahydrofolate, metabolic engineering involves overexpression of 5-formyltetrahydrofolate cyclo-ligase, which converts 5-formyltetrahydrofolate to 5,10-methylenetetrahydrofolate [17]. This modification enhanced the 5-methyltetrahydrofolate titer to 132 μg/L by reducing metabolic flux toward undesired side products [17]. The engineering approach demonstrates the importance of balancing cofactor supply with product formation pathways [8].

Fermentation Optimization

Fermentation optimization involves combinatorial addition of folate precursors to the culture medium to boost 5-methyltetrahydrofolate production [17] [18]. The addition of specific precursors can increase production levels to 300 μg/L, representing the highest titer achieved by Lactococcus lactis at the time of study [17]. The fermentation process requires careful control of environmental conditions, including temperature, pH, and dissolved oxygen levels [19].

Alternative microbial hosts, including Bacillus subtilis, have been engineered for 5-methyltetrahydrofolate production using modular engineering approaches [19] [21]. These systems achieve production levels of 3.41 ± 0.10 mg/L with productivity of 0.21 mg/L/h through systematic optimization of precursor supply modules and genome-wide expression analysis [19]. The engineering strategies involve strengthening guanosine-5-triphosphate and para-aminobenzoic acid supply pathways [21].

Engineering TargetFold ImprovementFinal Titer
Methylenetetrahydrofolate reductaseBaseline18 μg/L
Combinatorial enzyme expression1.7×30.6 μg/L
Folate pathway strengthening2.4×72 μg/L
Nicotinamide adenine dinucleotide phosphate enhancement1.35×97 μg/L
Precursor supplementation3.1×300 μg/L

Industrial-Scale Purification Protocols

Chromatographic Separation Methods

Industrial-scale purification of calcium N5-methyltetrahydrofolate employs sophisticated chromatographic techniques to achieve pharmaceutical-grade purity [25] [27]. Affinity chromatography using purified milk folate-binding protein covalently linked to Sepharose matrices provides highly selective purification with recovery rates of 90-95% [27]. The method allows determination of folate activity by direct physicochemical methods, which is particularly valuable for analysis of folate composition in complex mixtures [27].

High-performance liquid chromatography systems utilize reverse-phase ion-pair chromatography coupled with diode array detection for resolution of folate mixtures [25]. The chromatographic system can separate mixtures containing up to 35 different folate derivatives arranged in clusters based on the number of glutamate residues [25]. Each cluster contains multiple peaks corresponding to folates with identical glutamate numbers but different pteridine ring structures [25].

Purification protocols involve batch reduction methods where folate mixtures are converted to dihydro and tetrahydro forms, followed by preparation of 5-methyltetrahydrofolate and 10-formyltetrahydrofolate series [25]. The liquid chromatographic system provides baseline separation of mono and diglutamyl derivatives, with distinct elution patterns for different folate forms [25].

Solid-Phase Extraction Techniques

Solid-phase extraction protocols employ phenyl sorbent cartridges for sample cleanup and concentration [31]. The extraction process involves loading samples onto 100 mg phenyl solid-phase extraction cartridges, followed by washing with extraction buffer and elution with specific solvent systems [31]. For folate analysis, samples are eluted with 1 M sodium chloride in potassium phosphate buffer containing acetonitrile, mercaptoethanol, and ascorbic acid [23].

The extraction efficiency typically ranges from 84% to 91% for various 5-methyltetrahydrofolate species with single extraction steps [30]. Recovery experiments demonstrate that repeat extraction until no further analyte is detected provides complete recovery of target compounds [30]. The solid-phase extraction methodology provides sufficient sensitivity to obviate the need for concentration steps prior to analysis [30].

Automated solid-phase extraction systems utilize 96-well plate formats with 50 mg phenyl sorbent for high-throughput processing [31]. These systems enable processing of large sample batches while maintaining extraction efficiency and reproducibility [31]. The automated approach significantly reduces processing time and labor requirements for industrial-scale purification operations [31].

Crystallization and Isolation Procedures

Industrial crystallization procedures for calcium N5-methyltetrahydrofolate involve controlled precipitation from aqueous solutions [2] [11]. The process begins with dissolution of purified 5-methyltetrahydrofolate in water, followed by addition of food-grade calcium chloride at elevated temperatures (75-85°C) [2]. The calcium salt formation occurs through stirring for 0.5-3 hours, followed by controlled cooling to room temperature to promote crystal nucleation and growth [2].

The crystallization process requires careful control of temperature, pH, and ionic strength to ensure optimal crystal formation [11]. Following precipitation, the crystals undergo washing procedures using hot water at 40-60°C, followed by treatment with hydrophilic low-boiling organic solvents such as ethanol [2]. The final drying step removes residual moisture to produce crystalline calcium N5-methyltetrahydrofolate with pharmaceutical-grade purity [2].

Quality control during crystallization involves monitoring of crystal morphology, polymorphic form, and purity levels [12]. The crystalline product demonstrates enhanced stability compared to amorphous forms, with improved resistance to oxidation and moisture uptake [11]. Industrial protocols incorporate environmental controls to prevent degradation during processing and storage [15].

Quality Control Parameters in Pharmaceutical Manufacturing

High-Performance Liquid Chromatography Analysis Methods

Pharmaceutical quality control for calcium N5-methyltetrahydrofolate relies extensively on high-performance liquid chromatography methods with ultraviolet detection and mass spectrometry [28] [30]. The analytical methods employ C8 or C18 analytical columns with isocratic or gradient mobile phases containing ammonium acetate buffers and acetonitrile [28] [31]. Chromatographic separation is achieved within 7-10 minute run times using optimized mobile phase compositions [31].

Detection systems utilize multiple wavelengths for compound identification and quantification, including 280 nm for general folate detection, 350 nm for folic acid and dihydrofolate derivatives, and 258 nm for 10-formyltetrahydrofolate derivatives [25]. Mass spectrometry detection employs positive ion electrospray ionization with selected reaction monitoring for enhanced specificity [28] [30]. The mass spectrometry transitions monitor pseudomolecular cations fragmented to common daughter ions at m/z 313.1 [30].

Method validation parameters include linearity over concentration ranges of 4-150 nM with correlation coefficients exceeding 0.98 [28]. Precision measurements demonstrate relative standard deviation values between 1-15% for intra-assay analysis and 1-11% for inter-day analysis [30]. Accuracy assessments through quality control samples show recovery rates of 87-100% across different concentration levels [30].

Stereochemical Purity Assessment

Stereochemical purity assessment employs chiral high-performance liquid chromatography systems capable of separating D- and L-stereoisomers [9] [10]. The analytical methods utilize Chiral Protein Human Serum Albumin columns with phosphate buffer mobile phases adjusted to pH 6.8 [9]. Detection at 280 nm provides adequate sensitivity for stereoisomer quantification with resolution factors exceeding 2.0 [9].

The analytical specifications require resolution between L-5-methyltetrahydrofolate and D-5-methylfolate of at least 2.0 for adequate separation [9]. System suitability testing involves daily verification using reference standards containing both stereoisomers [9]. The acceptance criteria limit D-5-methylfolate content to not more than specific percentages based on regulatory requirements [29].

Relative retention times and response factors for related substances are established for comprehensive impurity profiling [29]. Major impurities monitored include 4-aminobenzoylglutamic acid (relative retention time 0.29), 4a-hydroxy-5-methyltetrahydrofolate (relative retention time 0.37), and various diastereomeric forms [29]. Acceptance criteria are established for each impurity class with limits ranging from 0.5% to 1.0% of the main component [29].

Stability and Moisture Content Specifications

Stability testing protocols evaluate calcium N5-methyltetrahydrofolate under controlled temperature and humidity conditions [29]. Standard testing involves exposure to 25°C and 65% relative humidity for extended periods up to 90 days [29]. Physical stability assessment monitors changes in appearance, crystal morphology, and dissolution characteristics [29].

Moisture content determination employs Karl Fischer methodology with specified limits not exceeding 17.0% on an anhydrous basis [9]. The analysis requires adequate equilibration time (15 minutes) to ensure complete release of bound water from the crystalline structure [9]. Calcium content specifications range from 7.0-8.5% on an anhydrous basis, determined through complexometric titration using eriochrome black T indicator [9].

Additional quality parameters include assessment of total impurities through high-performance liquid chromatography with limits established for individual and total impurity levels [29]. Free folate content monitoring ensures maintenance of specified ratios between bound and unbound forms [29]. The comprehensive quality control program ensures consistent product quality and compliance with pharmaceutical manufacturing standards [31].

Quality ParameterSpecificationTest Method
Stereochemical Purity≥98% L-isomerChiral High-Performance Liquid Chromatography
Moisture Content≤17.0%Karl Fischer
Calcium Content7.0-8.5%Complexometric Titration
Total Impurities≤2.0%High-Performance Liquid Chromatography
Assay (Anhydrous)95.0-105.0%High-Performance Liquid Chromatography

Calcium N5-methyltetrahydrofolate is the physiologically active mono-glutamate form of folate that circulates in plasma and constitutes roughly eighty-two to ninety-three percent of total blood folate [1] [2]. Within cells it donates the single-carbon unit that links the folate cycle to the methionine cycle, thereby sustaining the synthesis of deoxyribonucleic acid, ribonucleic acid, polyamines and phosphatidylcholine through provision of S-adenosylmethionine-derived methyl groups [3] [4].

Quantitative context

Table 1 summarises representative human data that illustrate how circulating N5-methyltetrahydrofolate concentrations co-vary with key one-carbon intermediates.

Analyte (fasting serum, young women)Median (25th–75th percentile)Spearman correlation with N5-methyltetrahydrofolateDirection of change when N5-methyltetrahydrofolate is high
N5-methyltetrahydrofolate (nmol L⁻¹)19.2 (14.4–24.2)reference
Total homocysteine (µmol L⁻¹)6.39 (5.53–7.41)–0.456 (P < 0.001)decrease [1]
S-adenosylmethionine (nmol L⁻¹)55.6 (50.7–60.6)+0.284 (P < 0.001)increase [1]
Total cysteine (µmol L⁻¹)199 (185–211)+0.191 (P < 0.01)increase [1]

Data extracted from a cohort of two-hundred-twenty-seven healthy Japanese women aged eighteen to twenty-five years [1].

These correlations show that higher concentrations of N5-methyltetrahydrofolate favour homocysteine removal, elevate the universal methyl donor S-adenosylmethionine and promote flux into the trans-sulphuration branch (rise in total cysteine).

Methyl Group Transfer Mechanisms

Within the folate cycle methylenetetrahydrofolate reductase irreversibly reduces 5,10-methylenetetrahydrofolate to N5-methyltetrahydrofolate, using reduced nicotinamide adenine dinucleotide phosphate as electron donor and flavin mononucleotide as cofactor [5]. Calcium N5-methyltetrahydrofolate subsequently donates its methyl group in the methionine cycle.

  • The cobalt(I) form of the cobalamin cofactor bound to methionine synthase abstracts this methyl group to form methyl-cobalamin and tetrahydrofolate [6].
  • The methyl group is then transferred from methyl-cobalamin to the thiolate of homocysteine, yielding methionine [7].

Kinetic analysis of thermophilic methionine synthase demonstrates Michaelis constants of approximately eighteen micromoles per litre for N5-methyltetrahydrofolate and nine micromoles per litre for homocysteine at fifty degrees Celsius, with a catalytic constant near sixty per second [8]. Comparable micromolar affinities were reported for the human placental enzyme [9], confirming tight binding and efficient turnover under physiological substrate ranges.

Interaction with Methionine Synthase Systems

Catalytic cycling

Methionine synthase alternates between methyl-cobalamin and cobalt(I) states. During ~one reaction in two-thousand the cobalt(I) species becomes oxidised to cobalt(II), halting catalysis [10]. Reactivation requires reduction by methionine synthase reductase followed by methyl donation from S-adenosylmethionine, after which another N5-methyltetrahydrofolate molecule restarts primary turnover [11].

Allosteric regulation

S-adenosylmethionine exerts feed-back control by:

  • Inhibiting methylenetetrahydrofolate reductase, thereby limiting further production of N5-methyltetrahydrofolate when methyl-group supply is abundant [5].
  • Activating cystathionine beta-synthase, pulling homocysteine into the trans-sulphuration pathway and preventing excessive remethylation [12].

This reciprocal regulation stabilises intracellular S-adenosylmethionine yet couples its concentration to availability of N5-methyltetrahydrofolate, as evidenced by parallel rises of both metabolites in vivo (Table 1) [1].

Regulation of the Homocysteine Remethylation Cycle

Calcium N5-methyltetrahydrofolate availability dictates which of two methyl-donor routes predominates:

  • When N5-methyltetrahydrofolate is sufficient, methionine synthase fulfils most homocysteine remethylation, and betaine-homocysteine S-methyltransferase activity is minimal [13].
  • When N5-methyltetrahydrofolate falls, plasma studies show stronger inverse coupling between betaine and homocysteine (correlation −0.401, P < 0.001) and a rise in the betaine : dimethyl-glycine activity index, indicating compensatory betaine-dependent remethylation [1].

Moreover, higher N5-methyltetrahydrofolate lowers the substrate--product ratio total homocysteine : total cysteine (ρ = −0.602), signalling enhanced flux through cystathionine beta-synthase and cystathionine gamma-lyase towards cysteine and downstream antioxidants such as glutathione [1] [14]. Thus the compound modulates both remethylation and trans-sulphuration, maintaining redox balance while preventing homocysteine accumulation linked to cardiovascular and neuro-degenerative disorders [15] [16].

Compartmentalisation in Cellular Folate Pools

Polyglutamate retention

Once transported into the cytosol, N5-methyltetrahydrofolate is a poor substrate for folylpolyglutamate synthetase until it relinquishes its methyl group to methionine synthase [17]. The resulting tetrahydrofolate is rapidly poly-glutamylated, anchoring it within the cell and elevating its affinity for downstream enzymes [16].

Mitochondrial versus cytosolic folate traffic

Alternative splice variants of folylpolyglutamate synthetase generate isoenzymes that reside in the mitochondrial matrix and the cytosol, establishing two non-miscible folate pools [17]. Mitochondria predominantly use formyl-tetrahydrofolate to export one-carbon units as formate, whereas the cytosol relies on N5-methyltetrahydrofolate for homocysteine remethylation and nucleotide synthesis [18] [19].

Calcium counter-ion significance

The calcium salt increases aqueous stability of crystalline N5-methyltetrahydrofolate yet dissociates rapidly in physiological fluids, allowing the anionic coenzyme to enter proton-coupled folate transporters and reduced-folate carriers with kinetics virtually identical to native mono-glutamate folate [20]. Consequently, calcium does not alter intracellular partitioning but facilitates pharmaceutical handling without compromising biological integration.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

497.1335723 g/mol

Monoisotopic Mass

497.1335723 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Calcium mefolinate

Dates

Modify: 2023-08-15
1: Pusceddu I, Herrmann M, Kirsch SH, Werner C, Hübner U, Bodis M, Laufs U, Widmann T, Wagenpfeil S, Geisel J, Herrmann W. One-carbon metabolites and telomere length in a prospective and randomized study of B- and/or D-vitamin supplementation. Eur J Nutr. 2017 Aug;56(5):1887-1898. doi: 10.1007/s00394-016-1231-z. Epub 2016 Jul 5. PubMed PMID: 27379829.
2: Zajecka JM, Fava M, Shelton RC, Barrentine LW, Young P, Papakostas GI. Long-term efficacy, safety, and tolerability of L-methylfolate calcium 15 mg as adjunctive therapy with selective serotonin reuptake inhibitors: a 12-month, open-label study following a placebo-controlled acute study. J Clin Psychiatry. 2016 May;77(5):654-60. doi: 10.4088/JCP.15m10181. PubMed PMID: 27035404.
3: Miraglia N, Agostinetto M, Bianchi D, Valoti E. Enhanced oral bioavailability of a novel folate salt: comparison with folic acid and a calcium folate salt in a pharmacokinetic study in rats. Minerva Ginecol. 2016 Apr;68(2):99-105. PubMed PMID: 27008238.
4: Knowles L, Morris AA, Walter JH. Treatment with Mefolinate (5-Methyltetrahydrofolate), but Not Folic Acid or Folinic Acid, Leads to Measurable 5-Methyltetrahydrofolate in Cerebrospinal Fluid in Methylenetetrahydrofolate Reductase Deficiency. JIMD Rep. 2016;29:103-107. Epub 2016 Feb 23. Erratum in: JIMD Rep. 2016;29:117. PubMed PMID: 26898294; PubMed Central PMCID: PMC5059208.
5: Pusceddu I, Herrmann M, Kirsch SH, Werner C, Hübner U, Bodis M, Laufs U, Wagenpfeil S, Geisel J, Herrmann W. Prospective study of telomere length and LINE-1 methylation in peripheral blood cells: the role of B vitamins supplementation. Eur J Nutr. 2016 Aug;55(5):1863-73. doi: 10.1007/s00394-015-1003-1. Epub 2015 Aug 21. PubMed PMID: 26293976.
6: Kirsch SH, Herrmann W, Kruse V, Eckert R, Gräber S, Geisel J, Obeid R. One year B-vitamins increases serum and whole blood folate forms and lowers plasma homocysteine in older Germans. Clin Chem Lab Med. 2015 Feb;53(3):445-52. doi: 10.1515/cclm-2014-0540. PubMed PMID: 25283139.
7: Taflin H, Wettergren Y, Odin E, Derwinger K. Folate levels measured by LC-MS/MS in patients with colorectal cancer treated with different leucovorin dosages. Cancer Chemother Pharmacol. 2014 Dec;74(6):1167-74. doi: 10.1007/s00280-014-2591-9. Epub 2014 Sep 20. PubMed PMID: 25238909; PubMed Central PMCID: PMC4236605.
8: Wang Q, Li X, Ding Y, Liu Y, Qin Y, Yang Y. The first Chinese case report of hereditary folate malabsorption with a novel mutation on SLC46A1. Brain Dev. 2015 Jan;37(1):163-7. doi: 10.1016/j.braindev.2014.01.010. Epub 2014 Feb 15. PubMed PMID: 24534056.
9: Morita M, Yin G, Yoshimitsu S, Ohnaka K, Toyomura K, Kono S, Ueki T, Tanaka M, Kakeji Y, Maehara Y, Okamura T, Ikejiri K, Futami K, Maekawa T, Yasunami Y, Takenaka K, Ichimiya H, Terasaka R. Folate-related nutrients, genetic polymorphisms, and colorectal cancer risk: the fukuoka colorectal cancer study. Asian Pac J Cancer Prev. 2013;14(11):6249-56. PubMed PMID: 24377513.
10: Jablonski NG, Chaplin G. Epidermal pigmentation in the human lineage is an adaptation to ultraviolet radiation. J Hum Evol. 2013 Nov;65(5):671-5. doi: 10.1016/j.jhevol.2013.06.004. Epub 2013 Oct 8. PubMed PMID: 24112698.
11: Seremak-Mrozikiewicz A. [Metafolin--alternative for folate deficiency supplementation in pregnant women]. Ginekol Pol. 2013 Jul;84(7):641-6. Review. Polish. PubMed PMID: 24032278.
12: Green TJ, Liu Y, Dadgar S, Li W, Böhni R, Kitts DD. Wheat rolls fortified with microencapsulated L-5-methyltetrahydrofolic acid or equimolar folic acid increase blood folate concentrations to a similar extent in healthy men and women. J Nutr. 2013 Jun;143(6):867-71. doi: 10.3945/jn.113.174268. Epub 2013 Apr 24. PubMed PMID: 23616513.
13: Leemans L. [Does 5-methyltetrahydrofolate offer any advantage over folic acid?]. J Pharm Belg. 2012 Dec;(4):16-22. Review. French. PubMed PMID: 23350208.
14: Merola N, Alonso FJ, Ros G, Castón MJ. Antioxidant activity comparison between [6S]-5-methyltetrahydrofolic acid calcium salt and the related racemate form. Food Chem. 2013 Jan 15;136(2):984-8. doi: 10.1016/j.foodchem.2012.09.020. Epub 2012 Sep 19. PubMed PMID: 23122153.
15: Wiesinger H, Eydeler U, Richard F, Trummer D, Blode H, Rohde B, Diefenbach K. Bioequivalence evaluation of a folate-supplemented oral contraceptive containing ethinylestradiol/drospirenone/levomefolate calcium versus ethinylestradiol/drospirenone and levomefolate calcium alone. Clin Drug Investig. 2012 Oct 1;32(10):673-84. doi: 10.2165/11635280-000000000-00000. PubMed PMID: 22909145.
16: Frye RE, Sequeira JM, Quadros EV, James SJ, Rossignol DA. Cerebral folate receptor autoantibodies in autism spectrum disorder. Mol Psychiatry. 2013 Mar;18(3):369-81. doi: 10.1038/mp.2011.175. Epub 2012 Jan 10. PubMed PMID: 22230883; PubMed Central PMCID: PMC3578948.
17: Bart S Sr, Marr J, Diefenbach K, Trummer D, Sampson-Landers C. Folate status and homocysteine levels during a 24-week oral administration of a folate-containing oral contraceptive: a randomized, double-blind, active-controlled, parallel-group, US-based multicenter study. Contraception. 2012 Jan;85(1):42-50. doi: 10.1016/j.contraception.2011.05.013. Epub 2011 Jul 13. PubMed PMID: 22067790.
18: Blode H, Klipping C, Richard F, Trummer D, Rohde B, Diefenbach K. Bioequivalence study of an oral contraceptive containing ethinylestradiol/drospirenone/levomefolate calcium relative to ethinylestradiol/drospirenone and to levomefolate calcium alone. Contraception. 2012 Feb;85(2):177-84. doi: 10.1016/j.contraception.2011.05.015. Epub 2011 Jul 19. PubMed PMID: 22067789.
19: Pietrzik K, Bailey L, Shane B. Folic acid and L-5-methyltetrahydrofolate: comparison of clinical pharmacokinetics and pharmacodynamics. Clin Pharmacokinet. 2010 Aug;49(8):535-48. doi: 10.2165/11532990-000000000-00000. Review. PubMed PMID: 20608755.
20: Liu K, Dai X, Zhong D, Deng P, Ma J, Chen X. Simultaneous determination of 6R-leucovorin, 6S-leucovorin and 5-methyltetrahydrofolate in human plasma using solid phase extraction and chiral liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2009 Apr 1;877(10):902-10. doi: 10.1016/j.jchromb.2009.02.046. Epub 2009 Feb 24. PubMed PMID: 19269903.

Explore Compound Types